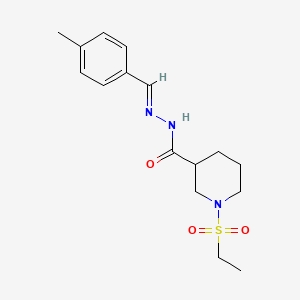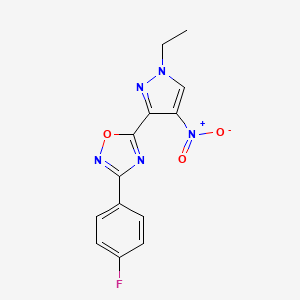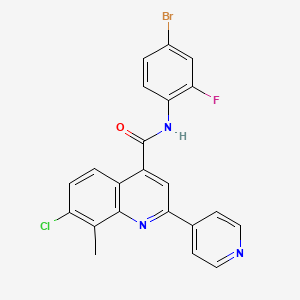![molecular formula C17H20N4O2 B4747522 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4747522.png)
2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine
Vue d'ensemble
Description
2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine, also known as MPAP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. MPAP belongs to a class of compounds called piperazinylpyrimidines, which have been found to have a variety of biological activities. In
Mécanisme D'action
The mechanism of action of 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine involves its binding to the sigma-1 receptor. This binding inhibits the activity of the receptor, which in turn affects a variety of cellular processes. The exact mechanism by which this compound exerts its effects is not yet fully understood, but it is believed to involve the modulation of calcium signaling and the regulation of protein-protein interactions.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to have antidepressant-like effects in animal models of depression. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine in lab experiments is its specificity for the sigma-1 receptor. This allows researchers to study the effects of sigma-1 receptor modulation without the confounding effects of other receptor systems. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve the desired effects at low concentrations. Additionally, this compound has limited solubility in water, which can make it challenging to work with in some experiments.
Orientations Futures
There are a number of future directions for research on 2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine. One area of interest is the development of more potent analogs of this compound that could be used in lower concentrations. Another area of research is the investigation of the role of the sigma-1 receptor in various diseases, and the potential therapeutic applications of sigma-1 receptor modulation. Additionally, there is interest in exploring the use of this compound in combination with other drugs or therapies to enhance its effects.
Applications De Recherche Scientifique
2-{4-[(4-methylphenoxy)acetyl]-1-piperazinyl}pyrimidine has been the subject of scientific research due to its potential therapeutic properties. It has been found to have activity as an antagonist of the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes. The sigma-1 receptor has been implicated in a number of diseases, including depression, Alzheimer's disease, and cancer. This compound has been studied for its potential use in the treatment of these and other diseases.
Propriétés
IUPAC Name |
2-(4-methylphenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-14-3-5-15(6-4-14)23-13-16(22)20-9-11-21(12-10-20)17-18-7-2-8-19-17/h2-8H,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJLLZHYJZLTIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-butyl-2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarboxamide](/img/structure/B4747454.png)

![ethyl 2-({[6-methyl-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4747460.png)
![5-[(6-ethyl-3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-5-oxopentanoic acid](/img/structure/B4747472.png)
![1-(4-bromophenyl)-3-[(3-chloro-4-fluorophenyl)amino]-2-propen-1-one](/img/structure/B4747478.png)

![(3aR,7aS)-2-[3-(1H-pyrazol-1-ylmethyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4747485.png)

![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(4-iodophenyl)-N~2~-methylglycinamide](/img/structure/B4747495.png)
![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B4747498.png)
![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4747515.png)
![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B4747518.png)
